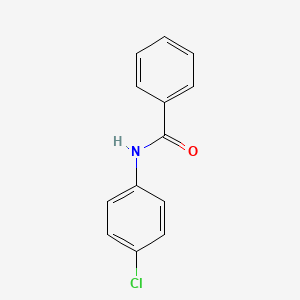

N-(4-Chlorophenyl)benzamide

描述

Overview and Significance in Chemical and Biomedical Sciences

The significance of N-(4-Chlorophenyl)benzamide in the chemical sciences lies in its utility as a model compound for studying the fundamental principles of molecular structure, hydrogen bonding, and crystal packing. The presence of the chlorine atom on the phenyl ring influences the electronic properties and the intermolecular interactions of the molecule, providing a basis for comparative studies with other substituted benzanilides. nih.goviucr.org

In the biomedical sciences, while research on the specific biological activities of this compound itself is part of a broader exploration, the benzamide (B126) class of compounds is well-known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Derivatives of this compound have been investigated for their potential as inhibitors of various enzymes and receptors, highlighting the therapeutic potential of this chemical scaffold. nih.govthesgc.org The structural features of this compound make it a key intermediate in the development of new therapeutic agents.

Historical Context of Benzamide Research and this compound’s Emergence

The study of benzamides dates back to the 19th century, with early research focusing on their synthesis and fundamental chemical properties. The foundational work laid the groundwork for understanding the reactivity and structural characteristics of this class of compounds. Over the decades, the field evolved, and with the advent of modern analytical techniques, researchers began to explore the three-dimensional structures and biological activities of substituted benzamides in greater detail.

The emergence of this compound and other halogenated benzanilides in academic research can be situated within the broader mid- to late-20th-century interest in structure-activity relationships. Scientists began systematically modifying the benzamide structure to understand how different substituents affect their physical, chemical, and biological properties. The synthesis and crystallographic characterization of this compound in the early 2000s were part of a systematic investigation into the impact of halogen substitution on the crystal structures of benzanilides. iucr.orgresearchgate.net These studies provided valuable data on bond lengths, bond angles, and intermolecular interactions, contributing to a deeper understanding of solid-state chemistry.

Current Research Landscape and Future Directions for this compound

The current research landscape involving the this compound scaffold is vibrant and focused on the development of novel derivatives with specific biological targets. While direct research on the parent compound is now more foundational, its core structure is being extensively used in the design of new molecules for a variety of therapeutic applications.

Recent studies have explored derivatives of this compound as:

Anticancer Agents: Researchers have synthesized and evaluated thiourea (B124793) benzamide derivatives incorporating the N-(4-chlorophenyl)carbamothioyl moiety for their cytotoxic effects against cancer cell lines. tjnpr.org Other complex benzamide derivatives are also being investigated for their potential anticancer properties. ontosight.aiontosight.ai

Antiviral Agents: A notable area of research is the development of N-phenylbenzamide derivatives as potential anti-Hepatitis B virus (HBV) agents. One such derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), has shown promising anti-HBV activity in both in vitro and in vivo models. dovepress.com

Enzyme Inhibitors: The this compound structure has been incorporated into molecules designed as inhibitors for specific enzymes, such as VEGFR1, which is implicated in angiogenesis. thesgc.org Additionally, sulfamoyl benzamide derivatives are being evaluated as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases). rsc.org

Receptor Antagonists: A complex derivative of this compound has been synthesized and characterized as a potent C-C chemokine receptor 1 (CCR1) antagonist, indicating its potential in treating inflammatory diseases. nih.gov

Antimicrobial Agents: The related compound, 2-Amino-N-(4-chlorophenyl)benzamide, has been prepared and evaluated for its antimicrobial properties, suggesting another avenue for the application of this chemical class. mdpi.com

Future research is expected to continue leveraging the this compound scaffold to create more potent and selective therapeutic agents. The focus will likely be on optimizing the lead compounds that have emerged from recent studies, further exploring their mechanisms of action, and expanding their therapeutic applications. The versatility of the benzamide core, combined with the specific electronic and steric properties imparted by the 4-chlorophenyl group, ensures its continued relevance in medicinal chemistry and drug discovery.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀ClNO | nih.govnih.gov |

| Molecular Weight | 231.68 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 2866-82-2 | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a | 5.3789 (1) Å | nih.gov |

| b | 7.8501 (2) Å | nih.gov |

| c | 13.6318 (4) Å | nih.gov |

| α | 106.509 (2)° | nih.gov |

| β | 98.380 (2)° | nih.gov |

| γ | 90.631 (2)° | nih.gov |

| Volume | 545.15 (2) ų | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

N-(4-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFPJLMLHHTWDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182819 | |

| Record name | Benzamide, N-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2866-82-2 | |

| Record name | N-(4-Chlorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2866-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002866822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Chlorobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chlorobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of N 4 Chlorophenyl Benzamide

Conventional Synthetic Routes to N-(4-Chlorophenyl)benzamide and its Derivatives

Traditional methods for synthesizing this compound and its analogs have long been established in organic chemistry. These routes are characterized by their reliability and are foundational to the production of this class of compounds.

Amidation reactions are a cornerstone of N-aryl benzamide (B126) synthesis. A common strategy involves the reaction of an amine with a benzoyl chloride derivative. For instance, the synthesis of 3,5-dichloro-N-(4-chlorophenyl) benzamide is accomplished by reacting 3,5-dichlorobenzoyl chloride with 4-chloroaniline (B138754) in a suitable solvent like N,N'-dimethylformamide at elevated temperatures. researchgate.net This reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the amide bond.

A similar principle applies to the synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide, which is produced in high yield through the condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. mdpi.com

Table 1: Examples of Amidation Reactions for N-(Aryl)benzamide Synthesis

| Acyl Chloride | Arylamine | Product |

| 3,5-Dichlorobenzoyl chloride | 4-Chloroaniline | 3,5-Dichloro-N-(4-chlorophenyl) benzamide |

| 2-Fluorobenzoyl chloride | 2,4-Difluoroaniline | N-(2,4-Difluorophenyl)-2-fluorobenzamide |

Another prevalent conventional method involves the direct coupling of a benzoic acid derivative with an amine, often facilitated by a coupling agent. A general procedure for synthesizing N-benzamides involves reacting a benzoic acid derivative with an amine in an anhydrous solvent like dichloromethane (B109758) at low temperatures. nanobioletters.com For example, N-(4-chlorophenyl)-4-hydroxybenzamide has been synthesized from para-hydroxy benzoic acid, which is first converted to its more reactive acid chloride using thionyl chloride, and then reacted with 4-chloroaniline. nanobioletters.com

In a more direct approach, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide was synthesized by condensing 3-amino-4-methoxybenzoic acid with 4-chloroaniline using N, N'-diisopropylcarbodiimide (DIC) as a coupling reagent and N-hydroxybenzotriazole (HOBt) as an activating agent. nih.gov This method avoids the need to first prepare the acyl chloride.

While less direct for the synthesis of the parent this compound, nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce a substituted phenyl group onto a nitrogen atom. These reactions typically require an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups. nih.gov A related approach involves the reaction of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines, which can proceed through a standard SN2 mechanism at the phosphorus center or via an elimination-addition pathway. rsc.org

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green" chemistry approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. mdpi.comrasayanjournal.co.innih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide variety of chemical reactions. rasayanjournal.co.in The application of microwave irradiation can dramatically reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. nih.govresearchgate.net For instance, the hydrolysis of benzamide to benzoic acid, which typically takes an hour under conventional reflux, can be completed in just 7 minutes with a 99% yield using microwave heating. rasayanjournal.co.in Similarly, the synthesis of various acetamide (B32628) derivatives has been successfully achieved with good yields under microwave irradiation. nih.gov This technology offers a promising avenue for the rapid and efficient synthesis of this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Reactions

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (%) |

| Benzyl alcohol synthesis | 35 min | 3 min | 97 |

| Benzoic acid synthesis | 1 hr | 7 min | 99 |

| Toluene oxidation | 10-12 hr | 5 min | 40 |

Catalytic methods represent a cornerstone of green chemistry, often enabling reactions to proceed under milder conditions with higher atom economy. Copper-catalyzed reactions, in particular, have shown great utility in the formation of C-N bonds.

A notable example is the copper-catalyzed cascade reaction for the synthesis of quinazoline (B50416) derivatives from substituted (2-bromophenyl)methylamines and amidine hydrochlorides. organic-chemistry.org This process, which utilizes inexpensive CuBr as a catalyst and air as the oxidant, involves a sequential intermolecular N-arylation. organic-chemistry.org Such copper-catalyzed N-arylation strategies are highly relevant to the synthesis of this compound. nih.govresearchgate.net

Furthermore, a theoretical study on the mechanism of the CuX-catalyzed (X=I, Br) intramolecular O-arylation of N-(ortho-chlorophenyl)benzamide provides insight into the intermediates and transition states of copper-catalyzed reactions in this family of compounds. pku.edu.cn While this specific reaction is an intramolecular cyclization, the mechanistic principles are applicable to the design of intermolecular catalytic routes for the synthesis of this compound.

Mechanism of Formation of Key Intermediates and the Final Compound

The primary method for synthesizing this compound is through the acylation of 4-chloroaniline with benzoyl chloride, a classic example of nucleophilic acyl substitution often referred to as the Schotten-Baumann reaction. nanobioletters.commdpi.com The reaction can also be facilitated by using different coupling and activating reagents. nih.gov

The mechanism proceeds as follows:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 4-chloroaniline acting as a nucleophile. It attacks the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a transient tetrahedral intermediate where the carbonyl oxygen develops a negative charge and the nitrogen atom acquires a positive charge.

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate rapidly collapses. The pair of electrons from the negatively charged oxygen atom reforms the carbon-oxygen double bond.

Expulsion of the Leaving Group: Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. Chloride is an effective leaving group due to its ability to stabilize the negative charge.

Deprotonation: A base, such as pyridine (B92270) or an excess of the amine reactant, removes a proton from the positively charged nitrogen atom. This final step neutralizes the molecule and yields the stable amide product, this compound, along with a salt of the base (e.g., pyridinium (B92312) chloride).

An alternative pathway involves the use of coupling agents like N,N'-diisopropylcarbodiimide (DIC) and an activating agent such as N-hydroxybenzotriazole (HOBt) to react benzoic acid with 4-chloroaniline. nih.gov In this process, benzoic acid is first activated by the coupling reagent to form a more reactive intermediate, which is then susceptible to nucleophilic attack by 4-chloroaniline to form the amide bond.

Derivatization Strategies for this compound

This compound serves as a versatile scaffold for the synthesis of various derivatives with modified properties. These strategies typically involve reactions targeting the amide linkage or the aromatic rings.

Thiourea (B124793) Benzamide Derivatives

Thiourea derivatives of this compound, such as N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide, are synthesized by incorporating a thiourea moiety. chemicalbook.comnih.gov A common synthetic route involves a two-step process. researchgate.nethilarispublisher.com

Formation of Benzoyl Isothiocyanate: Benzoyl chloride is reacted with a thiocyanate (B1210189) salt, typically ammonium (B1175870) thiocyanate, in a solvent like acetone. This reaction forms the key intermediate, benzoyl isothiocyanate.

Reaction with 4-Chloroaniline: The in-situ generated benzoyl isothiocyanate is then treated with 4-chloroaniline. The amino group of 4-chloroaniline attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the N-benzoyl-N'-(4-chlorophenyl)thiourea derivative. researchgate.nethilarispublisher.com

These compounds feature a characteristic benzoylthiourea (B1224501) core structure. chemicalbook.comnih.gov

Table 1: Key Thiourea Benzamide Derivatives

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide | 4921-83-9 | C14H11ClN2OS |

Sulfonylbenzamide Derivatives

The synthesis of sulfonylbenzamide derivatives involves the introduction of a sulfonamide group. This can be achieved by reacting a precursor containing a sulfonyl group with the appropriate amine or by modifying the this compound scaffold. For instance, N-(4-chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide is a known derivative in this class. evitachem.com

A general synthetic approach for related sulfonylbenzamides involves the peptide coupling of a benzoic acid derivative with a sulfonamide-containing amine, such as 4-aminobenzene-1-sulfonamide. researchgate.net Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) are often used to facilitate this amide bond formation. researchgate.net This method builds the final molecule from separate sulfonyl-containing and benzamide-forming precursors rather than derivatizing the pre-formed this compound.

Table 2: Examples of Sulfonylbenzamide Structures

| Compound Name | Molecular Formula | Key Functional Groups |

|---|---|---|

| N-(4-chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide evitachem.com | C20H17ClN2O3S | Benzamide, Sulfonamide |

| N-(4-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide smolecule.com | C15H16ClN3O3S | Benzamide, Sulfonamide |

Fluorinated Benzamide Derivatives

Fluorinated derivatives of benzamides are of significant interest in medicinal chemistry. mdpi.comdcu.ie The synthesis of a fluorinated this compound derivative typically involves using a fluorinated starting material rather than direct fluorination of the parent compound, which can lack selectivity.

The synthesis generally follows the standard nucleophilic acyl substitution mechanism, where one of the reactants contains a fluorine substituent on its aromatic ring.

Route A: Reacting a fluorinated benzoyl chloride (e.g., 4-fluorobenzoyl chloride) with 4-chloroaniline.

Route B: Reacting benzoyl chloride with a fluorinated 4-chloroaniline derivative.

For example, the synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide is achieved through the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline, highlighting the use of fluorinated precursors. mdpi.com This principle is applied to create a wide array of fluorinated benzamides. spectrabase.com

Table 3: Examples of Fluorinated Benzamide Derivatives

| Compound Name | CAS Number | Molecular Formula | Precursors |

|---|---|---|---|

| N-(4-Fluorophenyl)benzamide hoffmanchemicals.com | 366-75-6 | C13H10FNO | Benzoyl chloride and 4-fluoroaniline |

| N-(3-chlorophenyl)-4-fluorobenzamide spectrabase.com | Not specified | C13H9ClFNO | 4-fluorobenzoyl chloride and 3-chloroaniline |

Dihydropyridine (B1217469) Hybrid Benzamide Derivatives

Creating hybrid molecules that incorporate both a dihydropyridine (DHP) ring and a benzamide structure results in complex chemical entities. The synthesis of 1,4-dihydropyridine (B1200194) hybrid benzamide derivatives often utilizes a multi-component reaction, such as the Hantzsch synthesis. nih.gov

In this approach, a benzamide moiety is incorporated into one of the starting materials. The synthesis involves a one-pot condensation of an aldehyde, a β-ketoester, and an amino compound which contains the pre-formed benzamide structure. For example, to create a hybrid of this compound, one could potentially modify a reactant like ethyl acetoacetate (B1235776) to include the this compound group before the cyclocondensation reaction. This strategy allows for the construction of complex molecules where the benzamide pharmacophore is appended to the dihydropyridine core. nih.gov

Spectroscopic Analysis and Structural Characterization of N 4 Chlorophenyl Benzamide

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides a powerful lens through which to examine the molecular structure of N-(4-Chlorophenyl)benzamide, revealing the characteristic vibrational modes of its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays a number of characteristic absorption bands that are indicative of its molecular structure. A significant band is observed in the region of 3200-3300 cm⁻¹, which is attributed to the N-H stretching vibration of the amide group. The stretching vibration of the carbonyl group (C=O), a hallmark of the amide linkage, typically appears as a strong absorption band in the range of 1630-1680 cm⁻¹.

Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings give rise to bands in the 1400-1600 cm⁻¹ region. The presence of the chlorine substituent on the phenyl ring is indicated by a C-Cl stretching vibration, which typically appears in the fingerprint region below 800 cm⁻¹.

Table 1: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3265 | N-H Stretch |

| ~1645 | C=O Stretch (Amide I) |

| ~1595 | C=C Aromatic Stretch |

| ~1530 | N-H Bend (Amide II) |

| ~1315 | C-N Stretch |

| ~750 | C-H Aromatic Out-of-Plane Bend |

| ~690 | C-Cl Stretch |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementing the FT-IR data, the FT-Raman spectrum of this compound provides further insight into its vibrational modes. A notable feature in the Raman spectrum is the strong band corresponding to the symmetric stretching of the aromatic rings, which is often more intense in Raman than in IR spectroscopy. The C=O stretching vibration also gives rise to a distinct band in the Raman spectrum.

Table 2: Key FT-Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3060 | Aromatic C-H Stretch |

| ~1650 | C=O Stretch (Amide I) |

| ~1600 | Aromatic Ring Stretch |

| ~1000 | Aromatic Ring Breathing Mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise electronic environment of the hydrogen and carbon atoms within the this compound molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The amide proton (N-H) typically appears as a broad singlet in the downfield region, generally between δ 8.0 and 10.5 ppm, with its chemical shift being sensitive to solvent and concentration.

The aromatic protons of the two phenyl rings resonate in the region of δ 7.0-8.0 ppm. The protons on the benzoyl ring and the 4-chlorophenyl ring will exhibit distinct splitting patterns (doublets and triplets) due to spin-spin coupling with neighboring protons. The protons ortho to the carbonyl group on the benzoyl ring are typically the most deshielded.

Table 3: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.2 | Singlet | N-H (Amide) |

| ~7.9 | Multiplet | Aromatic H (Benzoyl) |

| ~7.7 | Doublet | Aromatic H (Chlorophenyl, ortho to NH) |

| ~7.5 | Multiplet | Aromatic H (Benzoyl) |

| ~7.4 | Doublet | Aromatic H (Chlorophenyl, ortho to Cl) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum, typically between δ 160 and 170 ppm.

The aromatic carbons of the two phenyl rings give rise to a series of signals in the δ 120-140 ppm range. The carbon atom attached to the chlorine atom (C-Cl) will have its chemical shift influenced by the electronegativity of the halogen. The chemical shifts of the other aromatic carbons are determined by their position relative to the amide and chloro substituents.

Table 4: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~138 | Aromatic C (ipso to NH) |

| ~135 | Aromatic C (ipso to C=O) |

| ~132 | Aromatic C (para to C=O) |

| ~129 | Aromatic C (ortho to Cl) |

| ~128 | Aromatic C (ortho to C=O) |

| ~127 | Aromatic C (meta to C=O) |

| ~121 | Aromatic C (meta to NH) |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of the molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 231, corresponding to its molecular weight. Due to the presence of the chlorine atom, an isotopic peak [M+2]⁺ at m/z 233 with an intensity of approximately one-third of the molecular ion peak is also observed. spectrabase.com

The fragmentation pattern is characterized by several key fragment ions. A prominent peak is observed at m/z 105, which corresponds to the benzoyl cation [C₆H₅CO]⁺. spectrabase.com Another significant fragment appears at m/z 126, which can be attributed to the 4-chloroaniline (B138754) radical cation [ClC₆H₄NH]⁺.

Table 5: Key Mass Spectrometry Fragmentation Data for this compound spectrabase.com

| m/z | Ion Fragment |

| 231 | [M]⁺ (Molecular Ion) |

| 233 | [M+2]⁺ (Isotope Peak) |

| 139 | [C₆H₅CONH₂]⁺ |

| 126 | [ClC₆H₄NH]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 105 | [C₆H₅CO]⁺ (Base Peak) |

| 77 | [C₆H₅]⁺ |

X-ray Diffraction Crystallography of this compound

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid can be determined using X-ray crystallography. This analytical technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound. The following sections detail the crystallographic analysis of this compound.

Single-Crystal X-ray Diffraction of this compound

Single crystals of this compound suitable for X-ray diffraction were obtained from an ethanolic solution at room temperature. nih.govresearchgate.net The crystallographic analysis revealed that the compound crystallizes in the triclinic space group Pī. nih.govresearchgate.net The crystal structure was determined to study the effect of substituents on the structures of benzanilides. nih.govresearchgate.net

The data collection was performed using an Oxford Xcalibur diffractometer with Mo Kα radiation. nih.gov A total of 23,656 reflections were measured, of which 2,087 were independent. nih.govresearchgate.net The structure was solved using SHELXS97 and refined using SHELXL97. nih.gov The final R-factor for the refinement was 0.032. researchgate.net The detailed crystal data and structure refinement parameters are summarized in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₀ClNO |

| Formula Weight | 231.67 |

| Crystal System | Triclinic |

| Space Group | Pī |

| Unit Cell Dimensions | |

| a (Å) | 5.3789 (1) |

| b (Å) | 7.8501 (2) |

| c (Å) | 13.6318 (4) |

| α (°) | 106.509 (2) |

| β (°) | 98.380 (2) |

| γ (°) | 90.631 (2) |

| Volume (ų) | 545.15 (2) |

| Z | 2 |

| Data Collection and Refinement | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 295 (2) |

| Reflections collected | 23656 |

| Independent reflections | 2087 |

| R(int) | 0.026 |

| Final R indices [I > 2σ(I)] | R1 = 0.032, wR2 = 0.091 |

Dihedral Angles and Molecular Conformation

The molecular conformation of this compound is characterized by the relative orientations of its constituent rings and the amide linkage. The amide group (–NHCO–) is not coplanar with the benzoyl ring, exhibiting a dihedral angle of 29.95 (9)°. nih.govresearchgate.net This twisting is a common feature in benzanilide (B160483) structures.

Furthermore, the two aromatic rings, the benzoyl ring and the 4-chlorophenyl (aniline) ring, are significantly twisted with respect to each other. The dihedral angle between the planes of these two rings is 60.76 (3)°. nih.govresearchgate.net This non-planar conformation is a result of steric hindrance and electronic effects within the molecule. In contrast, related structures like N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide show similar aryl ring tilt angles of approximately 60°. iucr.org

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of this compound features both intramolecular and intermolecular hydrogen bonds. researchgate.net A key intermolecular interaction is the N—H···O hydrogen bond, which plays a crucial role in the crystal packing. nih.govresearchgate.net These hydrogen bonds link the molecules into infinite chains running along the rsc.org direction. nih.govresearchgate.net

The specific geometry of this hydrogen bond is characterized by the following parameters: the N1—H1N distance is 0.845 (16) Å, the H1N···O1i distance is 2.390 (16) Å, the N1···O1i distance is 3.1710 (15) Å, and the N1—H1N···O1i angle is 154.0 (15)°. nih.gov In addition to this primary hydrogen bond, a weaker C13—H13···O1i interaction is also observed. nih.gov The formation of such hydrogen-bonded chains is a common motif in the crystal structures of amides and related compounds. nih.govnih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1N···O1i | 0.845 (16) | 2.390 (16) | 3.1710 (15) | 154.0 (15) |

| C13—H13···O1i | 0.93 | 2.58 | 3.2507 (11) | 129 |

Symmetry code: (i) x+1, y, z

Comparison with Related Benzamide (B126) and Thioamide Structures

The crystal structure of this compound is similar to those of other benzanilides, such as N-(phenyl)benzamide, N-(2-chlorophenyl)benzamide, N-(3-chlorophenyl)benzamide, and N-(4-methylphenyl)benzamide. nih.govresearchgate.net These compounds often exhibit similar bond parameters and intermolecular hydrogen bonding patterns, forming chains or other supramolecular assemblies. researchgate.net For instance, N-(4-methylphenyl)benzamide also forms chains via N—H···O hydrogen bonds, and the dihedral angle between its aromatic rings is 63.41 (5)°. researchgate.net

When comparing with its thioamide analogue, N-(4-chlorophenyl)benzothioamide, significant differences in conformation and packing are observed. The thioamide exhibits a trans conformation about the C—N bond, and the dihedral angle between the phenyl and chlorophenyl rings is much larger at 85.06 (8)°. In the thioamide, the molecules are linked by N—H···S hydrogen bonds, forming chains along the c-axis, which is different from the N—H···O bonded chains in the benzamide. These comparisons highlight how the substitution of an oxygen atom with a sulfur atom can significantly influence the molecular conformation and the resulting crystal packing.

Computational Chemistry and Molecular Modeling of N 4 Chlorophenyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(4-Chlorophenyl)benzamide, DFT calculations are employed to determine its optimized geometry, vibrational frequencies, and electronic properties, which are crucial for understanding its stability and reactivity.

Geometric optimization calculations are performed to find the lowest energy conformation of the molecule. For this compound, the optimized structure reveals key spatial arrangements of its constituent rings and functional groups. Experimental crystallographic studies have determined that the molecule is not planar. The dihedral angle between the benzoyl ring and the aniline (B41778) ring is approximately 60.76°, while the amide group (-NHCO-) forms a dihedral angle of about 29.95° with the benzoyl ring. nih.govresearchgate.net These non-planar characteristics are critical for its molecular recognition and interaction patterns.

Vibrational analysis, based on the optimized geometry, predicts the molecule's infrared (IR) and Raman spectra. Although specific DFT-calculated spectra for this compound are not detailed in the provided literature, analysis of related benzamide (B126) structures allows for the assignment of characteristic vibrational modes. esisresearch.org Key predicted frequencies would include N-H stretching vibrations (typically around 3300-3500 cm⁻¹), C=O stretching of the amide group (around 1650-1700 cm⁻¹), and vibrations corresponding to the aromatic rings and the C-Cl bond. esisresearch.orgacs.org Discrepancies between calculated and experimental frequencies can indicate intermolecular interactions, such as the N-H···O hydrogen bonds observed in the crystal structure of this compound. nih.govresearchgate.net

Table 1: Key Geometric Parameters of this compound

| Parameter | Typical Value |

|---|---|

| Dihedral Angle (Benzoyl Ring vs. Aniline Ring) | ~60.76° |

| Dihedral Angle (Amide Group vs. Benzoyl Ring) | ~29.95° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chloroaniline (B138754) moiety, which acts as the primary electron donor. Conversely, the LUMO is anticipated to be centered on the benzoyl portion, which functions as the electron acceptor. The energy gap provides insight into the charge transfer interactions that can occur within the molecule, influencing its electronic and optical properties. sapub.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting reactivity towards electrophilic and nucleophilic agents. walisongo.ac.id The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of electron deficiency (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polar regions.

In an MEP map of this compound, the most negative potential (red) would be concentrated around the highly electronegative carbonyl oxygen atom, identifying it as a primary site for hydrogen bonding and electrophilic interactions. researchgate.net The region around the amide hydrogen (N-H) would exhibit a positive potential (blue), making it a hydrogen bond donor site. The aromatic rings would show a distribution of charge, with the chlorophenyl ring being influenced by the electron-withdrawing nature of the chlorine atom.

Fukui functions and Mulliken population analysis are used to quantify the reactivity of individual atomic sites within a molecule. Mulliken analysis assigns a partial charge to each atom, helping to identify electrostatic interactions. The Fukui function provides a more nuanced view by indicating the change in electron density at a specific site when the total number of electrons in the molecule changes, thereby identifying the most likely sites for nucleophilic (f⁻) and electrophilic (f⁺) attack. irjweb.comresearchgate.net

For this compound, these analyses would likely identify the carbonyl oxygen and the amide nitrogen as key reactive centers. The carbonyl oxygen would be predicted to have a significant negative Mulliken charge and a high propensity for electrophilic attack. The nitrogen atom's reactivity would be more complex, influenced by its lone pair of electrons and its role in the amide bond. These computational descriptors are instrumental in predicting how the molecule will interact with biological receptors or other chemical species.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein or receptor. It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.

Derivatives of this compound have been investigated in various molecular docking studies to assess their potential as therapeutic agents. These studies calculate the binding affinity, typically expressed as a binding energy (in kcal/mol), which estimates the strength of the interaction between the ligand and the protein's active site. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

For example, N-phenylbenzamide derivatives have been explored as potential inhibitors for a range of biological targets. Studies have shown their ability to bind to the active sites of enzymes like histone deacetylases (HDACs) and to interact with targets such as kinetoplastid parasite DNA. mdpi.comnih.gov A derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has been identified as an inhibitor of the hepatitis B virus (HBV). nih.gov Docking simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Key interactions often involve the amide group's ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O), as well as interactions involving the aromatic rings.

Table 2: Examples of Protein Targets for N-Phenylbenzamide Derivatives

| Protein/Biological Target | Therapeutic Area |

|---|---|

| Histone Deacetylases (HDACs) | Oncology |

| Hepatitis B Virus (HBV) Proteins | Antiviral |

| Kinetoplastid DNA | Antiparasitic |

Interaction Analysis: Hydrogen Bonding, Electrostatic, and Hydrophobic Interactions

The molecular structure of this compound facilitates a variety of non-covalent interactions that are crucial for its crystal packing and potential biological activity. X-ray crystallography studies have provided detailed insights into these interactions, particularly hydrogen bonding. nih.govresearchgate.net The structure exhibits both intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.net The most significant of these are the intermolecular N—H⋯O hydrogen bonds, which link adjacent molecules into infinite chains. nih.govscribd.com

In the crystal structure, the amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. nih.gov This interaction is a defining feature of the solid-state structure of many benzanilides. nih.govresearchgate.net The geometry of these hydrogen bonds has been precisely determined, confirming their role in stabilizing the crystal lattice. nih.gov

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1N⋯O1i | 0.845 | 2.390 | 3.1710 | 154.0 |

| C9—H9⋯O1 | 0.93 | 2.43 | 2.9090 | 112 |

| C13—H13⋯O1i | 0.93 | 2.58 | 3.2507 | 129 |

Beyond classical hydrogen bonding, electrostatic and hydrophobic interactions are also significant. The electronegative chlorine, oxygen, and nitrogen atoms create a distinct electrostatic potential across the molecule, enabling dipole-dipole and other electrostatic interactions. acs.org The two phenyl rings are largely nonpolar and contribute to the molecule's hydrophobic character. These rings can participate in hydrophobic interactions, such as pi-pi stacking or pi-alkyl interactions, with other molecules or protein residues. nih.gov Computational studies on related benzamide derivatives have shown that such hydrophobic interactions, alongside hydrogen bonds and electrostatic forces, are critical for their binding to biological targets. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations can provide insights into their behavior in complex biological environments, such as in solution or when bound to a protein. nih.gov While specific MD studies on this compound are not extensively documented, research on closely related benzamide derivatives illustrates the utility of this technique. nih.govresearchgate.net

The conformational flexibility of this compound is a key determinant of its interactions. The molecule is not planar; the amide group forms a dihedral angle of 29.95° with the benzoyl ring, and the two phenyl rings are twisted with respect to each other by 60.76°. nih.govresearchgate.net MD simulations can model how these dihedral angles fluctuate in a dynamic environment, such as the active site of an enzyme. By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most stable conformations and understand the energy barriers between different rotational states. This information is vital for predicting how the molecule will adapt its shape to fit into a binding pocket. researchgate.net

When a ligand like this compound binds to a protein, MD simulations can be used to assess the stability of the resulting complex. A key metric for this analysis is the Root Mean Square Deviation (RMSD). The RMSD measures the average deviation of the atomic positions of the ligand and protein from a reference structure over the course of the simulation. A stable, low-fluctuation RMSD value over time suggests that the ligand remains securely bound in the active site and that the complex is stable. nih.gov

In studies of related benzamide derivatives, MD simulations and RMSD analysis have been successfully employed to validate docking results. nih.govresearchgate.net For example, simulations of a potent 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide derivative bound to its target enzymes showed stable RMSD values, confirming the stability of the ligand-protein complex predicted by molecular docking. nih.govresearchgate.net

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Complex RMSD (Å) |

|---|---|---|---|

| 0 | 0.0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 | 1.4 |

| 20 | 1.3 | 1.6 | 1.5 |

| 30 | 1.1 | 1.5 | 1.4 |

| 40 | 1.4 | 1.7 | 1.6 |

| 50 | 1.3 | 1.6 | 1.5 |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. igi-global.com These studies are fundamental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency.

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. For benzamide derivatives, structure-activity relationship (SAR) and QSAR studies have identified several key structural features that influence activity. acs.orgnih.gov These features often include:

Electronic Effects : The nature and position of substituents on the phenyl rings significantly impact the molecule's electron distribution. Electron-donating groups (e.g., -CH₃) and electron-withdrawing groups (e.g., -NO₂, -Cl) can modulate binding affinity and reactivity. nih.gov

Steric Properties : The size and shape of substituents can influence how well the molecule fits into a binding site. Descriptors related to molecular shape and volume are often correlated with activity. igi-global.com

For instance, SAR studies on N-phenylbenzamide derivatives have shown that the type and position of halogen substituents can dramatically alter biological efficacy. acs.org Similarly, studies on other benzamide series have demonstrated that modifying the amide linker or the terminal phenyl rings can tune the compound's selectivity for different biological targets. nih.gov

A primary goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. igi-global.com These models are built using a "training set" of molecules with known activities. Statistical methods are used to derive an equation that relates molecular descriptors (numerical representations of chemical properties) to biological activity.

For a class of N-(substituted)phenyl)benzamide derivatives, a QSAR model was generated with strong statistical qualities (r² = 0.84) and predictive power (r²pred = 0.88). igi-global.com The resulting model might take a general form like:

pIC₅₀ = c₀ + c₁(Descriptor A) + c₂(Descriptor B) - c₃(Descriptor C)

In this hypothetical equation, pIC₅₀ represents the biological activity, c values are coefficients determined by the statistical analysis, and Descriptors A, B, and C could represent properties like hydrophobicity (LogD), molecular shape (Shadow_XZ), or polarizability. igi-global.com Such a model indicates that increasing the values of descriptors A and B while decreasing the value of descriptor C would lead to higher predicted activity. These predictive models are invaluable for prioritizing which novel derivatives of a lead compound, such as this compound, should be synthesized and tested, thereby accelerating the drug discovery process. igi-global.com

Chemoinformatics and Drug-Likeness Assessment

In the contemporary drug discovery landscape, the early-stage evaluation of a compound's pharmacokinetic properties and its potential as a viable drug candidate is paramount. Chemoinformatics provides the essential tools for this assessment, utilizing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile and to evaluate its compliance with established drug-likeness criteria. This in silico analysis for this compound is crucial for forecasting its behavior in a biological system and guiding further development.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Computational tools are widely employed to generate predictive data on the ADMET profile of new chemical entities. These predictions offer early insights into a molecule's likely pharmacokinetic behavior and potential liabilities, thereby saving significant resources by flagging unfavorable compounds before extensive laboratory testing. For this compound, various parameters related to its absorption, distribution, and toxicity have been predicted using established in silico models.

Key predictions suggest that this compound is likely to have high gastrointestinal (GI) absorption, a critical factor for orally administered drugs. The ability of a compound to be absorbed from the gut into the bloodstream is a primary determinant of its bioavailability. Furthermore, computational models predict that the compound will not be a substrate for P-glycoprotein (P-gp), an important efflux transporter in the intestines and blood-brain barrier that can pump drugs out of cells, thereby reducing their absorption and efficacy.

Regarding its distribution, predictions indicate that this compound is not expected to penetrate the blood-brain barrier (BBB). This suggests that the compound is unlikely to have significant effects on the central nervous system (CNS), which can be advantageous in avoiding neurological side effects for drugs targeting peripheral tissues. In terms of metabolism, the compound is predicted to be a potential inhibitor of certain cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2C9. Inhibition of these enzymes can lead to drug-drug interactions, a crucial consideration in clinical development. Predictions concerning toxicity are generally favorable, with models indicating a low likelihood of mutagenicity or other significant toxic effects.

A summary of the key predicted ADMET properties for this compound is presented in the table below.

| ADMET Parameter | Predicted Outcome/Value |

|---|---|

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | No |

| P-glycoprotein (P-gp) Substrate | No |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Skin Permeation (Log Kp) | -5.96 cm/s |

Lipinski's Rule of Five and Veber's Rule Compliance

To assess the drug-likeness of a compound, several empirical rules derived from the analysis of successful oral drugs are often applied. The most well-known of these is Lipinski's Rule of Five, which identifies key physicochemical properties that influence a compound's pharmacokinetic profile, particularly its absorption and distribution. mdpi.com Veber's Rule provides additional criteria related to molecular flexibility and polar surface area, which are also important predictors of oral bioavailability.

Lipinski's Rule of Five states that an orally active drug generally has:

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular weight (MW) under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Veber's Rule suggests that good oral bioavailability is also associated with:

10 or fewer rotatable bonds.

A topological polar surface area (TPSA) of 140 Ų or less.

This compound exhibits properties that are in full compliance with both Lipinski's and Veber's rules. Its molecular weight is 231.68 g/mol , well below the 500 Da limit. dovepress.com The molecule contains one hydrogen bond donor (the amide N-H group) and one primary hydrogen bond acceptor (the carbonyl oxygen), both well within the limits set by Lipinski's rule. dovepress.com The calculated logarithm of the octanol-water partition coefficient (XLogP3) is 3.2, indicating moderate lipophilicity and compliance with the rule's requirement of being less than 5. dovepress.com

Furthermore, the compound has only two rotatable bonds, satisfying Veber's criterion for molecular flexibility. dovepress.com Its topological polar surface area (TPSA) is calculated to be 29.1 Ų, significantly lower than the 140 Ų threshold, suggesting good membrane permeability. dovepress.com This complete adherence to both sets of rules strongly indicates that this compound possesses a favorable physicochemical profile for development as an orally administered drug.

The table below summarizes the relevant physicochemical properties of this compound and its compliance status with these established drug-likeness rules. dovepress.com

| Property | Value | Rule | Threshold | Compliance |

|---|---|---|---|---|

| Molecular Weight (MW) | 231.68 g/mol | Lipinski | ≤ 500 | Yes |

| logP (XLogP3) | 3.2 | Lipinski | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 1 | Lipinski | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 1 | Lipinski | ≤ 10 | Yes |

| Rotatable Bonds | 2 | Veber | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Veber | ≤ 140 Ų | Yes |

Pharmacological and Biological Activities of N 4 Chlorophenyl Benzamide

Antiviral Activity

Derivatives of N-phenylbenzamide, including N-(4-Chlorophenyl)benzamide, have shown promising antiviral effects against several viruses. nih.govnih.gov This activity is attributed to their unique mechanism of action that involves the modulation of host cellular factors. nih.govdovepress.com

A novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523), has demonstrated significant activity against the Hepatitis B virus. nih.govnih.gov Studies have shown that IMB-0523 is a potent inhibitor of both wild-type and drug-resistant strains of HBV. nih.govdovepress.com In vitro studies revealed that IMB-0523 has a higher anti-HBV activity compared to the established antiviral drug, lamivudine. nih.govnih.gov Specifically, the IC50 value of IMB-0523 against wild-type HBV was 1.99 µM, while for drug-resistant HBV, it was 3.30 µM. nih.govnih.gov In contrast, lamivudine showed an IC50 of 7.37 µM against wild-type HBV and over 440 µM against the drug-resistant strain. nih.govnih.gov

| Compound | Wild-Type HBV IC50 (µM) | Drug-Resistant HBV IC50 (µM) |

|---|---|---|

| IMB-0523 | 1.99 | 3.30 |

| Lamivudine (3TC) | 7.37 | >440 |

The primary antiviral mechanism of N-phenylbenzamide derivatives is linked to their ability to increase the intracellular levels of Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G or A3G). nih.govdovepress.com A3G is a host cytidine deaminase that plays a crucial role in the innate immune response against retroviruses and other viruses. nih.gov Research has shown that treatment with IMB-0523 leads to a concentration-dependent increase in the A3G protein levels in HepG2 2.2.15 cells. nih.govresearchgate.net By upregulating A3G, these compounds can inhibit the replication of viruses like HBV. nih.govdovepress.com This mechanism of targeting a host protein presents a different therapeutic approach compared to current anti-HBV drugs. nih.govnih.gov

The N-phenylbenzamide scaffold has been identified as having broad-spectrum antiviral potential. nih.govnih.gov Previous reports have indicated that derivatives of N-phenylbenzamide exert antiviral effects against a range of viruses, including Human Immunodeficiency Virus type 1 (HIV-1), Hepatitis C Virus (HCV), and Enterovirus 71 (EV71). nih.govdovepress.com The antiviral activity against these viruses is also associated with the upregulation of intracellular A3G levels. nih.govdovepress.com For instance, specific N-phenylbenzamide derivatives have been identified as inhibitors of HIV-1 (IMB-26 and IMB-35), HCV (IMB-26), and EV71 (IMB-Z). nih.govdovepress.com

Anticancer Activity

In addition to their antiviral properties, derivatives of this compound have been investigated for their potential as anticancer agents. These compounds have been shown to inhibit the growth of various cancer cells. researchgate.net

Benzamide derivatives have been reported to possess antitumor properties through the inhibition of cancer cell proliferation. researchgate.netnih.gov For example, a novel N-(piperidine-4-yl)benzamide derivative demonstrated potent antitumor activity against HepG2 cells by inducing cell cycle arrest. researchgate.net This was associated with the inhibition of cyclin B1 and p-Rb expression, and enhancement of p21, p53, and Rb expression. researchgate.net Other benzamide derivatives have been shown to induce apoptosis and cause G2/M phase arrest in cancer cells. researchgate.netnih.gov

The cytotoxic effects of this compound derivatives have been evaluated against several human cancer cell lines. A study on N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide demonstrated its potent cytotoxicity against human breast cancer (MCF-7), human liver cancer (HEPG-2), and human prostate cancer (PC-3) cell lines. journalajbgmb.com Another study on novel N-(piperidine-4-yl)benzamide derivatives also showed significant activity against the HepG2 hepatocarcinoma cell line, with one compound exhibiting an IC50 value of 0.25 μM. researchgate.net

| Compound Class | Targeted Cancer Cell Lines | Observed Effect |

|---|---|---|

| N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide | MCF-7, HEPG-2, PC-3 | Potent Cytotoxicity journalajbgmb.com |

| N-(piperidine-4-yl)benzamide derivatives | HepG2 | Potent Antitumor Activity (IC50 of 0.25 µM for one derivative) researchgate.net |

Mechanism of Action

The biological activities of this compound and its derivatives are underpinned by several mechanisms at the molecular level, including the modulation of cellular signaling pathways and the targeting of specific kinases.

One of the key mechanisms identified for derivatives of 4-chloro-N-phenyl benzamide is the inhibition of p38α mitogen-activated protein kinase (MAPK). nih.govbenthamdirect.com The p38 MAPK pathway is a crucial signaling cascade that responds to extracellular stimuli and stress, playing a significant role in inflammation and cellular proliferation. By inhibiting this kinase, these compounds can interfere with these pathological processes.

Furthermore, derivatives of N-phenylbenzamide have been shown to modulate cellular signaling pathways through other mechanisms. For instance, the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide has been found to exert its antiviral effects by increasing the intracellular levels of APOBEC3G (A3G), a DNA cytidine deaminase that can restrict viral replication. nih.gov This indicates an ability to modulate host cell defense mechanisms.

The broader class of benzamide derivatives has also been recognized for its potential as kinase inhibitors, targeting enzymes such as platelet-derived growth factor receptors (PDGFRα and PDGFRβ) and human epidermal growth factor receptor 2 (HER2). nih.gov These kinases are often dysregulated in various diseases, including cancer. The inhibition can be either ATP-competitive, where the inhibitor binds to the active site of the kinase, or allosteric, binding to a different site to alter the enzyme's conformation and activity. nih.gov

Therapeutic Potential in Oncology

The mechanisms of action of this compound derivatives, particularly their ability to inhibit key cellular signaling pathways, translate into significant therapeutic potential in the field of oncology.

Derivatives of 4-chloro-N-phenyl benzamide are being actively investigated as p38α MAPK inhibitors for cancer treatment. nih.govbenthamdirect.com The inhibition of the p38 MAPK pathway can suppress tumor growth and survival. Additionally, various N-phenylbenzamide derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines.

For example, certain 4-methylbenzamide derivatives containing purine structures have shown high activity against leukemia cell lines K562 and HL-60, as well as renal carcinoma cell line OKP-GS. nih.gov These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase, thereby preventing cell division. nih.gov

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-Methylbenzamide Derivative 7 | K562 (Leukemia) | 2.27 |

| 4-Methylbenzamide Derivative 7 | HL-60 (Leukemia) | 1.42 |

| 4-Methylbenzamide Derivative 7 | OKP-GS (Renal Carcinoma) | 4.56 |

| 4-Methylbenzamide Derivative 10 | K562 (Leukemia) | 2.53 |

| 4-Methylbenzamide Derivative 10 | HL-60 (Leukemia) | 1.52 |

Another derivative, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, has been developed as a potent inhibitor of β-catenin, showing significant antitumor activity in colorectal cancer models with IC50 values of 2 µM and 0.12 µM against SW480 and HCT116 cancer cells, respectively. nih.gov

Enzyme Inhibition Studies

Research into the enzyme inhibition properties of this compound and its derivatives has focused on enzymes relevant to metabolic diseases and other physiological processes.

Inhibition of Specific Enzymes (e.g., α-glucosidase, α-amylase, alkaline phosphatase)

Derivatives of this compound have demonstrated inhibitory activity against key digestive enzymes. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic potential. One of the most active compounds in this series showed an IC50 value of 0.90 ± 0.31 μM against α-amylase. researchgate.net The inhibition of α-amylase and α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.gov

In the context of alkaline phosphatase (ALP), bi-heterocyclic benzamides have been identified as potent inhibitors. nih.gov While specific data for this compound is not available, these related compounds demonstrate the potential of the benzamide scaffold to inhibit this class of enzymes, which are involved in various physiological processes, including bone metabolism. nih.gov

Binding Mechanisms and Enzyme Kinetics

Kinetic studies on benzamide derivatives have provided insights into their binding mechanisms. For instance, bi-heterocyclic benzamides have been shown to inhibit alkaline phosphatase in a non-competitive manner. nih.gov This suggests that the inhibitor binds to a site on the enzyme other than the active site, and it can bind to both the free enzyme and the enzyme-substrate complex. For one such derivative, the inhibition constant (Ki) was calculated to be 1.15 μM. nih.gov

Similarly, kinetic studies on other compounds with α-glucosidase have shown non-competitive inhibition, indicating binding to an allosteric site. nih.gov This mode of inhibition can be advantageous as it is not overcome by high substrate concentrations.

Impact on Cellular Processes

The inhibition of specific enzymes by this compound derivatives has a direct impact on cellular processes. The inhibition of α-amylase and α-glucosidase leads to a reduction in the rate of carbohydrate breakdown into absorbable monosaccharides in the small intestine. nih.gov This, in turn, lowers the post-meal spike in blood glucose levels, a key aspect of managing type 2 diabetes.

In cancer cells, the inhibition of kinases like p38α MAPK by benzamide derivatives disrupts signaling pathways that are essential for cell proliferation, survival, and inflammatory responses, ultimately leading to apoptosis and cell cycle arrest. nih.gov The cellular uptake of a related compound, N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea, in human colon adenocarcinoma cells was found to be a rapid, two-phase process involving both energy-independent and energy-dependent mechanisms. nih.gov

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is primarily linked to the inhibition of key inflammatory mediators and signaling pathways. As previously mentioned, derivatives of 4-chloro-N-phenyl benzamide are inhibitors of p38α MAPK, a kinase that plays a central role in the inflammatory response. nih.govbenthamdirect.com

Modulation of Inflammatory Pathways

Derivatives of this compound have been investigated for their ability to interfere with key signaling pathways involved in inflammation. Notably, N-substituted benzamides have been shown to inhibit the activation of Nuclear Factor-kappaB (NF-κB), a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This inhibition is a key mechanism underlying the anti-inflammatory effects of this class of compounds. While direct studies on this compound's effect on specific pathways like NF-κB and Mitogen-Activated Protein Kinase (MAPK) are not extensively detailed in the available literature, the activity of its derivatives suggests a potential for similar modulatory effects.

Potential as Anti-inflammatory Agents

The anti-inflammatory potential of benzamide derivatives is a significant area of research. The carrageenan-induced paw edema model, a standard method for evaluating acute inflammation, is often used to assess the efficacy of these compounds creative-biolabs.comcreative-bioarray.comnih.gov. Studies on various N-phenylcarbamothioylbenzamides, which share a structural similarity with this compound, have demonstrated significant anti-inflammatory activity, in some cases exceeding that of the reference drug indomethacin nih.gov. This activity is linked to the inhibition of prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation nih.gov. While specific data on the direct inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes by this compound is limited, the broader class of benzamides is recognized for its potential to target these enzymatic pathways.

Table 1: Anti-Inflammatory Activity of N-Phenylcarbamothioylbenzamide Derivatives

Compound Anti-inflammatory Activity (% inhibition) Ulcer Index PGE2 Level (pg/mL) 1a 26.81 - - 1d - - - 1e - 0.2 68.32 1f - - - 1h - 0.2 54.15 Indomethacin (Reference) 22.43 0.6 96.13

> Data sourced from a study on N-phenylcarbamothioylbenzamides, which are structurally related to this compound nih.gov. The specific percentage of inhibition for all compounds was not provided in the source.

Antimicrobial Activity

This compound and its derivatives have demonstrated notable activity against a range of microbial pathogens, highlighting their potential as antimicrobial agents.

Antibacterial Effects

The antibacterial properties of this compound derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. For instance, in a study synthesizing various N-benzamide derivatives, compounds showed varying degrees of effectiveness against Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) nanobioletters.com. While the specific minimum inhibitory concentration (MIC) for this compound was not detailed in this particular study, a related compound, N-(4-bromophenyl)benzamide, exhibited notable activity nanobioletters.com. Other research has focused on developing benzamide FtsZ inhibitors that show superior bactericidal activity against multidrug-resistant Staphylococcus aureus nih.gov.

Table 2: Antibacterial Activity of N-Benzamide Derivatives

Compound Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL) N-(4-bromophenyl)benzamide E. coli 24 3.12 N-(4-bromophenyl)benzamide B. subtilis - 6.25 N-phenyl-4-hydroxybenzamide E. coli 31 3.12 N-phenyl-4-hydroxybenzamide B. subtilis 25 6.25

> MIC (Minimum Inhibitory Concentration) values for derivatives structurally related to this compound against E. coli and B. subtilis nanobioletters.com.

Antifungal Properties

The core structure of N-phenylbenzamide is also associated with antifungal activity. Studies on N-(4-halobenzyl)amides, which include chloro-substituted derivatives, have shown inhibitory effects against various Candida species nih.gov. For example, N-(4-chlorobenzyl)-3,4-dimethoxybenzamide demonstrated a minimum inhibitory concentration (MIC) of 7.8 µg/mL against Candida krusei nih.gov. While specific data for this compound is not extensively available, the activity of these related compounds suggests potential antifungal properties for this chemical class.

Table 3: Antifungal Activity of a Related Benzamide Derivative

Compound Fungal Strain MIC (µg/mL) N-(4-chlorobenzyl)-3,4-dimethoxybenzamide Candida krusei ATCC 14243 7.8 Fluconazole (Reference) Candida krusei ATCC 14243 16

> MIC (Minimum Inhibitory Concentration) values for a structurally related benzamide derivative against Candida krusei nih.gov.

Other Reported Biological Activities

Antidiabetic Potential

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and evaluated for their antidiabetic potential through the inhibition of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion nih.gov. The results indicated that these compounds possess potent to moderate inhibitory activity against both enzymes. The most active compound in the series, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, showed significantly higher inhibitory potential against both α-glucosidase and α-amylase compared to the standard drug, acarbose nih.gov. This highlights the potential of the this compound scaffold in the development of novel antidiabetic agents.

Table 4: Antidiabetic Activity of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide Derivatives

Compound α-Glucosidase IC50 (µM) α-Amylase IC50 (µM) 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide 1.00±0.05 1.20±0.04 Acarbose (Reference) 4.01±0.02 7.01±0.06

> IC50 values indicating the concentration required for 50% inhibition of α-glucosidase and α-amylase by a derivative of this compound compared to the standard drug acarbose nih.gov.

Analgesic Properties

Benzamide derivatives have been recognized for their potential analgesic effects semanticscholar.org. Studies on various derivatives of this compound have demonstrated significant pain-relieving properties. For instance, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, which share a structural similarity to this compound, were synthesized and evaluated for their analgesic activity. When tested in male Wistar rats using the tail-flick test, these compounds exhibited significant analgesic effects at a dose of 50 mg/kg of body weight, administered intramuscularly nih.gov.

Another study focused on 1,4-dihydropyridine (B1200194) hybrid benzamide derivatives, including a compound with a 4-chlorophenyl group, revealed notable analgesic potential. The analgesic activity of these compounds was assessed, and one particular derivative, 4-(4-Chlorophenyl)-N3,N5-Bis(2-Hydroxybenzoyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxamide, showed excellent results tandfonline.comnih.gov. Similarly, research into new 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides as potential anticonvulsant and analgesic agents has shown promising outcomes in preclinical models of pain mdpi.com. The investigation of various N-arylhydrazone derivatives of mefenamic acid also highlighted the analgesic potential within this class of compounds ualberta.ca.

| Derivative | Test Model | Dose | Observed Activity | Reference |

|---|---|---|---|---|

| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Tail flick test (male Wistar rats) | 50 mg/kg (intramuscular) | Significant analgesic activity | nih.gov |

| 4-(4-Chlorophenyl)-N3,N5-Bis(2-Hydroxybenzoyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxamide | Not specified | Not specified | Excellent analgesic activity | tandfonline.comnih.gov |

| 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | Formalin model of tonic pain | Not specified | Antinociceptive activity | mdpi.com |

| N-Arylhydrazone derivatives of mefenamic acid | Acetic acid induced writhing test (mice) | Not specified | Significant reduction in writhing response | ualberta.ca |

Anthelmintic Activity

The potential of benzamide derivatives as anthelmintic agents, which are drugs that expel parasitic worms (helminths), has been an area of active research. The in vitro anthelmintic activity of such compounds is often evaluated using assays like the egg hatch test (EHT) and larval mortality/paralysis test nih.govresearchgate.net. These tests assess the ability of a compound to inhibit the hatching of nematode eggs and to kill or paralyze the larvae nih.gov.

While direct studies on the anthelmintic properties of this compound are not extensively documented, research on related compounds provides valuable insights. For instance, the anthelmintic activity of various plant-derived compounds has been evaluated in vitro against gastrointestinal nematodes in sheep nih.gov. The methodologies employed in these studies, such as collecting fresh fecal samples from naturally infected animals and using a control substance like thiabendazole, are standard practices in the field nih.gov. The evaluation typically involves observing the inhibition of egg hatching and the mortality or paralysis of larvae at different concentrations of the test compound nih.govresearchgate.net. The results from such studies demonstrate the potential for novel compounds to exhibit anthelmintic properties, often in a dose-dependent manner njppp.com.

Dopamine (B1211576) Receptor Ligand Properties

Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system. These receptors play a crucial role in various neurological processes, and ligands that bind to them are of significant interest in the development of treatments for neurological and psychiatric disorders nih.gov. The dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors nih.gov.

Research has shown that derivatives of this compound can act as potent and selective ligands for dopamine receptors. A notable example is the compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which has demonstrated very high affinity for the dopamine D4 receptor nih.gov. In a study involving a series of new 1-aryl-4-alkylpiperazines containing a terminal benzamide fragment, this particular compound emerged as a highly selective D4 ligand nih.gov.

The binding affinities of these compounds are typically determined through radioligand binding assays using cloned human dopamine receptor subtypes nih.gov. The affinity is often expressed as an IC50 value, which represents the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand. For N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, an exceptionally low IC50 value for the D4 receptor was reported, indicating high binding affinity nih.gov.

| Compound | Receptor Subtype | Binding Affinity (IC50) | Selectivity (vs. D2) | Reference |

|---|---|---|---|---|

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 | 0.057 nM | >10,000-fold | nih.gov |

This high affinity and selectivity for the D4 receptor over the D2 receptor, as well as over serotonin 5-HT1A and adrenergic alpha1 receptors, underscore the potential for developing targeted therapies with fewer side effects nih.gov. The structure-activity relationship (SAR) studies of these benzamide derivatives are crucial for understanding the molecular features that govern their binding affinity and selectivity for different dopamine receptor subtypes nih.govacs.org.

Mechanistic Investigations of N 4 Chlorophenyl Benzamide Interactions

Molecular Target Identification and Validation

Research into derivatives of N-(4-Chlorophenyl)benzamide has identified several distinct molecular targets, highlighting the chemical scaffold's versatility.